molecular formula C7H12N2O3 B12294370 N-Nitroso(2-oxobutyl)(2-oxopropyl)amine CAS No. 77698-20-5

N-Nitroso(2-oxobutyl)(2-oxopropyl)amine

Katalognummer: B12294370
CAS-Nummer: 77698-20-5
Molekulargewicht: 172.18 g/mol
InChI-Schlüssel: PMENDGPEYXEHSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Nitroso(2-oxobutyl)(2-oxopropyl)amine is a chemical compound with the molecular formula C7H12N2O3. It belongs to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound is of significant interest in scientific research due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Nitroso(2-oxobutyl)(2-oxopropyl)amine typically involves the nitrosation of secondary amines. One common method is the reaction of 2-oxobutylamine and 2-oxopropylamine with nitrous acid under acidic conditions. The reaction proceeds as follows: [ \text{R-NH-R’} + \text{HNO}_2 \rightarrow \text{R-N(NO)-R’} + \text{H}_2\text{O} ] where R and R’ represent the 2-oxobutyl and 2-oxopropyl groups, respectively.

Industrial Production Methods: Industrial production of this compound involves large-scale nitrosation processes. These processes are carefully controlled to ensure the purity and yield of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and minimizing the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions: N-Nitroso(2-oxobutyl)(2-oxopropyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso oxides.

    Reduction: Reduction of the nitroso group can yield secondary amines.

    Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the nitroso group.

Major Products Formed:

    Oxidation: Formation of nitroso oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines or thiols.

Wissenschaftliche Forschungsanwendungen

N-Nitroso(2-oxobutyl)(2-oxopropyl)amine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.

    Biology: The compound is studied for its potential mutagenic and carcinogenic effects on biological systems.

    Medicine: Research is conducted to understand its role in the development of certain cancers and its potential use in cancer therapy.

    Industry: It is used in the production of other nitrosamines and related compounds.

Wirkmechanismus

The mechanism of action of N-Nitroso(2-oxobutyl)(2-oxopropyl)amine involves the formation of reactive intermediates that can interact with cellular components. The nitroso group can form adducts with DNA, leading to mutations and potentially carcinogenesis. The compound’s reactivity with nucleophiles and its ability to generate reactive oxygen species contribute to its biological effects.

Vergleich Mit ähnlichen Verbindungen

  • N-Nitrosobis(2-oxopropyl)amine
  • N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine
  • N-Nitrosodiethylamine

Comparison: N-Nitroso(2-oxobutyl)(2-oxopropyl)amine is unique due to its specific structure, which influences its reactivity and biological effects. Compared to N-Nitrosobis(2-oxopropyl)amine, it has a different alkyl group, which can affect its interaction with biological molecules. N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine has an additional hydroxyl group, making it more hydrophilic and potentially altering its metabolic pathways.

Eigenschaften

CAS-Nummer

77698-20-5

Molekularformel

C7H12N2O3

Molekulargewicht

172.18 g/mol

IUPAC-Name

N-(2-oxobutyl)-N-(2-oxopropyl)nitrous amide

InChI

InChI=1S/C7H12N2O3/c1-3-7(11)5-9(8-12)4-6(2)10/h3-5H2,1-2H3

InChI-Schlüssel

PMENDGPEYXEHSF-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)CN(CC(=O)C)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.